1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)-
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Overview
Description
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 2, and an amino group substituted with a 4-methylphenyl group at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxylation of 1,4-naphthoquinone at position 2 can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid.
Amination: The introduction of the 4-methylphenylamino group at position 3 is carried out through a nucleophilic substitution reaction. This involves reacting the hydroxylated naphthoquinone with 4-methylaniline in the presence of a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress makes it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Similar structure but with a methyl group instead of the 4-methylphenylamino group.
1,4-Naphthalenedione, 2-hydroxy-: Lacks the amino group, making it less complex.
1,4-Naphthalenedione, 2-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- is unique due to the presence of the 4-methylphenylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135330-11-9 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)18-14-15(19)12-4-2-3-5-13(12)16(20)17(14)21/h2-9,18-19H,1H3 |
InChI Key |
LOGBYHDPBDTSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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